N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE
Overview
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound characterized by the presence of a bicyclo[221]heptane ring system attached to an ethyl group, which is further connected to a naphthalene-1-carboxamide moiety
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Attachment of the ethyl group: The bicyclo[2.2.1]heptane derivative is then alkylated using ethyl halides under basic conditions.
Formation of the naphthalene-1-carboxamide moiety: This involves the reaction of naphthalene-1-carboxylic acid with an amine derivative of the bicyclo[2.2.1]heptane-ethyl compound, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), sulfonates (RSO₃H)
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated or sulfonated derivatives of the naphthalene ring.
Mechanism of Action
The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can enhance binding affinity and selectivity. The naphthalene-1-carboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-METHYLCYCLOHEXAN-1-AMINE: Similar bicyclo[2.2.1]heptane structure but with a different functional group.
1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHANONE: Contains the bicyclo[2.2.1]heptane ring but with a ketone group instead of a carboxamide.
BICYCLO[2.2.1]HEPTAN-2-ONE, 1,7,7-TRIMETHYL-: Another bicyclo[2.2.1]heptane derivative with different substituents.
Uniqueness
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to the combination of the bicyclo[2.2.1]heptane ring system and the naphthalene-1-carboxamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-13(19-12-14-9-10-16(19)11-14)21-20(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,13-14,16,19H,9-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYSKXUKVVAET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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